L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- typically involves the protection of the amino groups of L-asparagine followed by selective alkylation. One common method includes the use of trityl chloride to protect the amino group, followed by alkylation with benzyl bromide and phenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenylmethyl and phenylethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The phenylmethyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The phenylethyl and phenylmethyl groups can enhance the compound’s ability to interact with hydrophobic regions of proteins and enzymes, potentially altering their activity. This can lead to changes in cellular processes such as signal transduction, protein folding, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: The parent compound, lacking the phenylethyl and phenylmethyl groups.
N-Benzyl-L-asparagine: Similar structure but with only a benzyl group attached.
N-Phenylethyl-L-asparagine: Similar structure but with only a phenylethyl group attached.
Uniqueness
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- is unique due to the presence of both phenylethyl and phenylmethyl groups, which can significantly alter its chemical properties and potential applications compared to its analogs. These modifications can enhance its hydrophobic interactions, making it more suitable for specific applications in drug development and protein engineering.
Properties
CAS No. |
1095270-79-3 |
---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)-4-oxo-4-(1-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C19H22N2O3/c1-14(16-10-6-3-7-11-16)21-18(22)12-17(19(23)24)20-13-15-8-4-2-5-9-15/h2-11,14,17,20H,12-13H2,1H3,(H,21,22)(H,23,24)/t14?,17-/m0/s1 |
InChI Key |
ZMRUEYSKKFBKRE-JRZJBTRGSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.